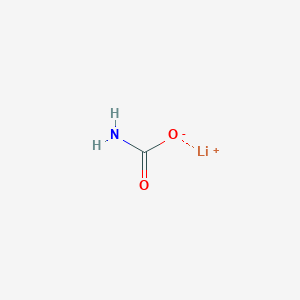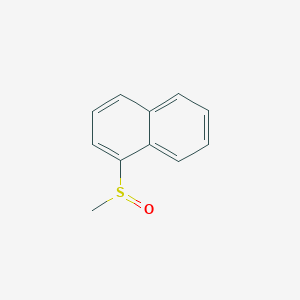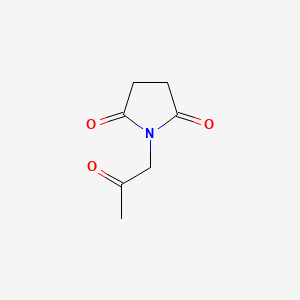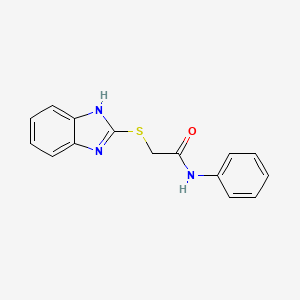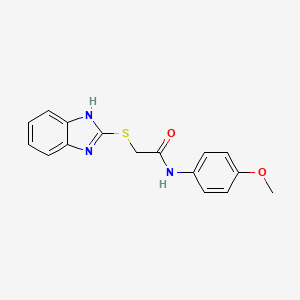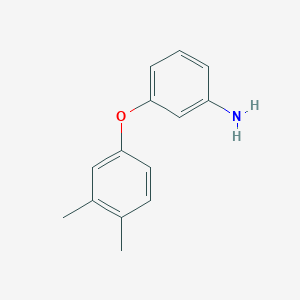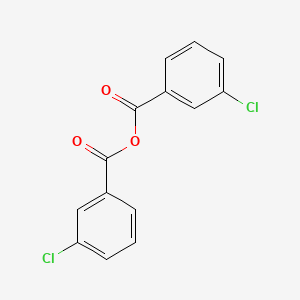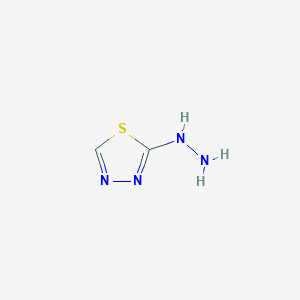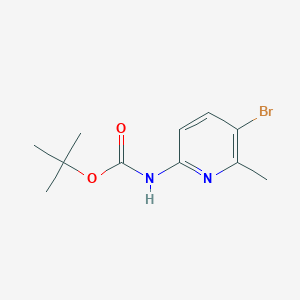
tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate
Vue d'ensemble
Description
2-Bromo-6-methylpyridine is a bromopyridine derivative .
Synthesis Analysis
It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis
The empirical formula of 2-Bromo-6-methylpyridine is C6H6BrN . The molecular weight is 172.02 .Chemical Reactions Analysis
2-Bromo-6-methylpyridine may be used in the synthesis of several compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), 2-methyl-6-(trimethylstannanyl)pyridine, 2-(6-methylpyridin-2-yl)propan-2-ol, and bis[(2-bromo-6-methylpyridinium)hexafluorosilicate] monohydrate .Physical and Chemical Properties Analysis
2-Bromo-6-methylpyridine is a liquid at room temperature . It has a refractive index of 1.562 , a boiling point of 102-103 °C/20 mmHg , and a density of 1.512 g/mL at 25 °C .Applications De Recherche Scientifique
Preparation and Utilization in Organic Synthesis
The compound (5-Bromo-6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester is utilized in the preparation and Diels‐Alder reaction of 2‐Amido substituted furan, illustrating its role in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003). This showcases the compound's application in creating intricate molecular structures, a fundamental aspect of organic chemistry.
Involvement in Intramolecular Reactions
This compound is also involved in intramolecular α-Amidoalkylation reactions, particularly with L-DOPA derivatives, contributing to asymmetric synthesis of complex molecules such as Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006). This exemplifies its role in facilitating specific and controlled chemical reactions, vital for the synthesis of targeted molecular structures.
Application in Peptide and Peptidomimic Synthesis
The compound is pivotal in the synthesis of heterocyclic β-amino acids, particularly in the preparation of β-amino-5-pyrimidinepropanoic ester and derivatives, which are significant in peptide and peptidomimic synthesis (Bovy & Rico, 1993). Its utility in this domain underscores its importance in advancing peptide technology, which has broad implications in drug development and biomolecular engineering.
Role in Crystallographic Studies
It has been used in synthetic and crystallographic studies, particularly in the characterization of carbazole derivatives, which is crucial in understanding the molecular structure and properties of complex organic compounds (Kant, Singh, & Agarwal, 2015). This application is vital for the pharmaceutical industry and material sciences, where detailed knowledge of molecular structure informs the design and synthesis of new materials and drugs.
Utilization in Suzuki Cross-Coupling Reactions
The compound finds application in the Suzuki cross-coupling reaction, a widely used method in organic chemistry for forming carbon-carbon bonds, essential for constructing complex organic frameworks (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014). This process is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBKAAHFDNMGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708593 | |
| Record name | tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305329-54-8 | |
| Record name | tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


